2-AMINO-5-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-5-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE is an organic compound with the molecular formula C12H16N4. It is a derivative of benzonitrile, featuring an amino group and a piperazinyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE typically involves the reaction of 2,5-dichlorobenzonitrile with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-AMINO-5-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-5-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-methyl-1-piperazinyl)benzoic acid
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid
- Benzonitrile, 5-amino-2-(4-methyl-1-piperazinyl)
Uniqueness
2-AMINO-5-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H16N4 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-amino-5-(4-methylpiperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C12H16N4/c1-15-4-6-16(7-5-15)11-2-3-12(14)10(8-11)9-13/h2-3,8H,4-7,14H2,1H3 |
InChI Key |
CKXHEDCNNBQWSK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)C#N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.